
AS1517499
概述
描述
AS1517499 是一种强效且可透过血脑屏障的信号转导子和转录激活因子 6 (STAT6) 抑制剂。 它在抑制 STAT6 的磷酸化方面显示出显著的功效,IC50 值为 21 纳摩尔 。 该化合物因其能够穿过血脑屏障而备受关注,使其成为神经学研究中的宝贵工具 。
准备方法
AS1517499 的合成涉及制备 2-{[2-(4-羟基苯基)乙基]氨基}嘧啶-5-甲酰胺,该衍生物已被报道为最有效的 STAT6 抑制剂 。 this compound 的具体合成路线和反应条件是专有的,在公开文献中没有广泛披露。 据悉,该化合物可用于研究目的,并提供不同数量和纯度的产品 。
化学反应分析
AS1517499 主要经历抑制反应,其中它选择性地抑制 STAT6 的磷酸化。 这种抑制对于阻断导致各种炎症反应的下游信号通路至关重要 。 该化合物不会显着影响白介素 12 诱导的 T 辅助细胞 1 (Th1) 分化,但它会抑制白介素 4 诱导的 T 辅助细胞 2 (Th2) 分化 。 这些反应的主要产物是 STAT6 的抑制形式,它不能转移到细胞核中发挥作用 。
科学研究应用
Asthma Treatment
AS1517499 has been investigated for its effects on asthma management. In a study involving BALB/c mice, this compound significantly reduced Th2-related cytokine levels and alleviated airway eosinophil infiltration. This was linked to the inhibition of the STAT6 signaling pathway, suggesting that this compound could potentially mitigate asthma symptoms by targeting underlying inflammatory processes .
Chronic Kidney Disease
Research has demonstrated that this compound can ameliorate renal fibrosis and dysfunction associated with chronic kidney disease. In murine models, treatment with this compound resulted in reduced activation of myeloid fibroblasts and M2 macrophage polarization, leading to decreased extracellular matrix protein production and preservation of kidney function . The compound effectively inhibited STAT6 activation in interstitial cells, showcasing its potential as a therapeutic agent for renal pathologies.
Fibrotic Lung Disease
This compound has also been shown to reduce the severity of lung fibrosis induced by bleomycin in animal models. The compound's action involves suppressing PPARγ activity, which is essential for resolving inflammation and preventing fibrotic changes in lung tissue . This indicates a promising role for this compound in treating pulmonary fibrosis.
Inflammatory Disorders
In models of peritonitis induced by zymosan, this compound enhanced pro-inflammatory cytokine production while reducing anti-inflammatory mediators. This dual action suggests that while it promotes inflammation, it may also help restore homeostasis post-injury by modulating macrophage activity . Such properties could be beneficial in managing various inflammatory conditions.
Case Studies
作用机制
相似化合物的比较
AS1517499 在其高效性和能够穿过血脑屏障方面是独一无二的。类似的化合物包括:
STAT3 抑制剂: 这些化合物抑制 STAT 家族的另一个成员,并用于各种癌症和炎症研究.
STAT5 抑制剂: 这些用于研究 STAT5 在免疫反应和癌症中的作用.
其他 STAT6 抑制剂: 虽然存在其他 STAT6 抑制剂,但 this compound 以其高效性和血脑屏障通透性而著称.
生物活性
AS1517499 is a selective inhibitor of signal transducer and activator of transcription 6 (STAT6), which plays a significant role in various allergic and inflammatory diseases, particularly asthma and atopic dermatitis. This compound has garnered attention for its potential therapeutic applications by modulating immune responses linked to Th2 cytokines.
This compound functions primarily by inhibiting the phosphorylation of STAT6, which is crucial for the signaling pathways activated by cytokines such as IL-4 and IL-13. By blocking STAT6 activation, this compound can effectively reduce the expression of Th2-related cytokines and other inflammatory mediators.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit IL-4-induced Th2 differentiation in mouse spleen T cells, with an IC50 value of approximately 21 nM . This inhibition leads to decreased levels of key inflammatory cytokines, thereby reducing the overall inflammatory response.
Asthma Models
- Bronchial Smooth Muscle Hyperresponsiveness : In a study involving BALB/c mice sensitized with ovalbumin, this compound significantly reduced bronchial smooth muscle (BSM) hyperresponsiveness. The treatment resulted in a marked decrease in IL-13 levels in bronchoalveolar lavage fluids and inhibited the up-regulation of RhoA, a protein involved in smooth muscle contraction .
- Atopic Dermatitis and Asthma Connection : Another study established a link between atopic dermatitis (AD) and asthma using a DNCB-induced AD mouse model. This compound treatment effectively reduced airway eosinophil infiltration and Th2 cytokine levels, suggesting its potential to mitigate asthma risk associated with AD .
- Inflammatory Cell Infiltration : The administration of this compound led to significant reductions in total leukocyte counts in bronchoalveolar lavage fluid compared to control groups, indicating its effectiveness in reducing inflammation .
Table: Effects of this compound on Key Biological Markers
Biological Marker | Control Group | This compound Treatment |
---|---|---|
IL-13 Levels (pg/mL) | High | Significantly Lowered |
Eosinophil Count (cells/μL) | Elevated | Reduced |
RhoA Expression | Increased | Decreased |
Penh Response (AU) | High | Lowered |
Case Study 1: Efficacy in Asthma Management
A study demonstrated that intraperitoneal injections of this compound (10 mg/kg) prior to antigen exposure resulted in significant improvements in airway responsiveness and reductions in inflammatory cytokine production. This suggests that STAT6 inhibition may be beneficial for patients suffering from allergic asthma .
Case Study 2: Impact on Endometriosis
In models of endometriosis, this compound was shown to reduce lesion size and associated inflammatory markers by inhibiting the STAT6 signaling pathway. This highlights the compound's broader potential beyond respiratory conditions, indicating its role in managing various inflammatory diseases .
属性
IUPAC Name |
4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRMEKAUZBKTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238798 | |
Record name | AS-1517499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919486-40-1 | |
Record name | AS-1517499 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AS-1517499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AS-1517499 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AS1517499?
A1: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound affect STAT6 activity?
A2: this compound inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]
Q3: What are the downstream consequences of STAT6 inhibition by this compound?
A3: Inhibition of STAT6 by this compound has been shown to:
- Suppress myeloid fibroblast activation and myofibroblast differentiation. []
- Reduce M2 macrophage polarization. [, , , , , , , , , , ]
- Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]
- Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]
- Inhibit tumor growth and metastasis. [, , ]
- Improve cognitive function in animal models of cerebral small vessel disease. []
- Ameliorate intestinal ischemia/reperfusion injury. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.
Q5: Has this compound been tested in vivo?
A5: Yes, this compound has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]
Q6: What routes of administration have been used for this compound in animal studies?
A6: this compound has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.
Q7: What types of in vitro assays have been used to study the effects of this compound?
A7: Researchers have employed various in vitro assays, including:
- Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].
- Luciferase assays to assess promoter activity [, ].
- Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].
Q8: In what disease models has this compound shown efficacy in vivo?
A8: this compound has demonstrated therapeutic potential in preclinical models of:
- Renal fibrosis []
- Acute inflammation []
- Tumor growth and metastasis (breast cancer) [, , , ]
- Antigen-induced bronchial hypercontractility []
- Bleomycin-induced lung fibrosis []
- Osteoarthritis []
- Atherosclerosis []
- Colitis-associated tumorigenesis []
- Keloid fibrosis []
- Lupus nephritis []
- Intestinal ischemia/reperfusion injury []
- Atopic dermatitis []
- Chronic hypertension-induced cerebral small-vessel disease []
Q9: Have any targeted drug delivery strategies been explored for this compound?
A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of this compound and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []
Q10: Have any biomarkers been identified for monitoring the effects of this compound?
A10: Although not explicitly studied as biomarkers for this compound treatment response, several molecules affected by this compound could potentially serve as indicators:
- M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]
- M1 macrophage markers: iNOS, CCR7 []
- Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]
- Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]
- STAT6 phosphorylation [, , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。